Bulevirtide - 2012558-47-1

Bulevirtide

Catalog Number: EVT-8952813
CAS Number: 2012558-47-1
Molecular Formula: C248H355N65O72
Molecular Weight: 5399 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hepatitis D is considered the most severe type of viral hepatitis and leads to the rapid development of cirrhosis, severe decompensation of liver function, and an increased risk of mortality. Until recently, there have been extremely limited treatments available for Hepatitis D infection. Bulevirtide, also known as Hepcludex, is a first-in-class entry inhibitor for the treatment of chronic Hepatitis D infection developed by MYR Pharmaceuticals, now part of Gilead. It was first approved for use in the EU on May 28, 2020; bulevirtide has been granted PRIME scheme eligibility and Orphan Drug Designation by the European Medicines Agency. In the USA, bulevirtide has been granted Orphan Drug Designation and Breakthrough Therapy Designation. Due to potentially beneficial synergistic effects in treating chronic Hepatitis D, bulevirtide is also under investigation in clinical trial NCT03852433 (Phase 2b Study of Bulevirtide With [Peginterferon Alfa-2a]) in Patients With CHD. Completion of this clinical trial is anticipated in early 2023.
Source and Classification

Bulevirtide is classified as an antiviral agent specifically targeting hepatitis viruses. It was developed by researchers at the University of Heidelberg, Germany, and represents a significant advancement in the treatment options available for chronic hepatitis delta infection, which is often associated with severe liver disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of bulevirtide involves standard solid-phase peptide synthesis techniques. The process begins with the attachment of protected amino acids to a resin, specifically 4-methylbenzhydrylamine resin derivatized with a Rink amide linker. The following steps include:

  1. Peptide Chain Assembly: Protected amino acids are sequentially added to build the peptide chain while protecting side-chain functional groups.
  2. Cleavage and Deprotection: The peptide is cleaved from the resin, and protecting groups are removed to yield a crude peptide.
  3. Purification: The crude peptide undergoes purification through preparative chromatography.
  4. Lyophilization: The purified peptide is freeze-dried to produce a non-sterile lyophilized powder .

The final product is reconstituted for injection, with each vial containing 2 mg of bulevirtide acetate .

Molecular Structure Analysis

Structure and Data

The molecular formula of bulevirtide is C248H355N65O72C_{248}H_{355}N_{65}O_{72}, with a molecular mass of approximately 5398.9 g/mol. The structure has been elucidated using various analytical techniques, including infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy. The resulting compound appears as a white or off-white hygroscopic powder that is practically insoluble in water but soluble in acetic acid and carbonate buffer solutions .

Structural Characteristics

Bulevirtide's structure features:

  • A myristoyl fatty acid group at the N-terminus.
  • An amidated C-terminus.
  • A sequence that mimics parts of the pre-S1 region of hepatitis B surface antigen .
Chemical Reactions Analysis

Reactions and Technical Details

Bulevirtide functions primarily by inhibiting viral entry into hepatocytes. Its mechanism involves competitive inhibition where it binds to the sodium taurocholate co-transporting polypeptide receptor, preventing hepatitis B and delta viruses from utilizing this receptor for cellular entry. This action significantly reduces viral load in infected individuals without altering serum hepatitis B surface antigen concentrations .

Mechanism of Action

Process and Data

Bulevirtide's mechanism centers on its ability to block the interaction between hepatitis viruses and their cellular receptor. Specifically:

Clinical trials have demonstrated that administration of bulevirtide results in significant declines in hepatitis delta virus RNA levels in patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white hygroscopic powder.
  • Solubility: Practically insoluble in water; soluble in 50% acetic acid (1 mg/ml) and carbonate buffer (7 mg/ml at pH 8.8) .

Chemical Properties

Bulevirtide is stable under standard storage conditions but requires careful handling due to its hygroscopic nature. Its formulation includes excipients such as hydrochloric acid, mannitol, sodium carbonate, sodium hydrogen carbonate, and sodium hydroxide .

Applications

Scientific Uses

Bulevirtide is primarily used for treating chronic hepatitis delta virus infection. It has shown efficacy in clinical trials where it was administered either as monotherapy or in combination with pegylated interferon alpha. The drug has been well tolerated among patients, demonstrating significant antiviral activity without notable resistance development .

In addition to its therapeutic use, bulevirtide serves as a valuable tool in research aimed at understanding viral entry mechanisms and developing further antiviral strategies against hepatitis viruses .

Mechanistic Basis of Bulevirtide Action

Molecular Interaction with Sodium Taurocholate Co-Transporting Polypeptide

Bulevirtide, a myristoylated 47-amino-acid peptide derived from the preS1 domain of the hepatitis B virus large surface protein, binds with high affinity to the human sodium taurocholate co-transporting polypeptide. Cryo-electron microscopy studies at 3.4 Å resolution reveal that bulevirtide engages sodium taurocholate co-transporting polypeptide through three distinct structural domains:

  • A myristoyl group at the N-terminus embeds into the lipid bilayer, anchoring to the transmembrane helix 4–transmembrane helix 5 interface of sodium taurocholate co-transporting polypeptide.
  • A plug domain (residues Gly2–Ser19) occupies the bile salt transport tunnel, extending deep into the transmembrane region.
  • A string domain (residues Pro21–Gly48) drapes across the extracellular surface, forming hydrogen bonds and hydrophobic contacts with extracellular loop 1 and transmembrane helix 5 [1] [6] [10].

This multi-domain binding sterically occludes the central transport pathway of sodium taurocholate co-transporting polypeptide, preventing both viral entry and physiological substrate translocation [4] [8].

Table 1: Key Interactions Between Bulevirtide Domains and Sodium Taurocholate Co-Transporting Polypeptide

Bulevirtide DomainFunctional RoleSodium Taurocholate Co-Transporting Polypeptide Interaction Sites
Myristoyl groupMembrane anchoringLipid-exposed surface of transmembrane helix 4 and transmembrane helix 5
Plug domain (Gly2–Ser19)Blocks transport tunnelTransmembrane helices 1–7, deep within membrane bilayer
String domain (Pro21–Gly48)Stabilizes extracellular bindingExtracellular loop 1 (Arg84–Asn87), transmembrane helix 5 (Lys157–Leu165)

Structural Determinants of Viral Entry Inhibition

Bulevirtide inhibits hepatitis B virus and hepatitis D virus entry by mimicking the viral preS1 domain’s receptor-binding site. The plug domain’s residues 9–15 (sequence Asn-Pro-Leu-Gly-Phe-Phe-Pro) are critical, mirroring the conserved viral motif that directly engages sodium taurocholate co-transporting polypeptide. Mutation studies confirm that amino acid 158 in sodium taurocholate co-transporting polypeptide (lysine in humans) governs species specificity: substitution with arginine (as in Old World monkeys) abolishes bulevirtide and viral binding [4] [6] [8].

The plug domain’s position within the transport tunnel sterically hinders viral attachment. Simultaneously, the string domain competitively occupies extracellular epitopes required for preS1 docking, particularly extracellular loop 1 and the transmembrane helix 5 groove. This dual mechanism achieves picomolar inhibition of viral entry (IC~50~ = 140 pM), while bile salt transport inhibition occurs at nanomolar concentrations (IC~50~ = 195 nM), indicating preferential viral blockade [1] [5] [10].

Competitive Binding Dynamics with Hepatitis B Virus and Hepatitis D Virus PreS1 Domains

Bulevirtide competes with hepatitis B virus and hepatitis D virus by replicating the preS1 domain’s sodium taurocholate co-transporting polypeptide-binding residues. Fluorescence binding assays demonstrate that preS1-derived peptides bind sodium taurocholate co-transporting polypeptide independently of sodium ions, unlike physiological substrates like taurocholic acid. This allows bulevirtide to attach under diverse ionic conditions [1] [2].

Key competitive interactions include:

  • The myristoyl group and N-terminal residues displacing the viral preS1 myristoylation.
  • The core NPLGFFP motif competitively binding extracellular loop 1 and transmembrane helix 5.
  • Sodium taurocholate co-transporting polypeptide mutants (e.g., Gly158Arg) resist both viral attachment and bulevirtide binding, confirming shared epitopes [6] [9].

Notably, bulevirtide’s affinity exceeds that of natural viral ligands due to optimized contacts across the sodium taurocholate co-transporting polypeptide surface. Subviral particle binding assays verify that bulevirtide fully blocks sodium taurocholate co-transporting polypeptide engagement with hepatitis B virus surface proteins [1] [10].

Impact on Bile Salt Transport Homeostasis

By occluding sodium taurocholate co-transporting polypeptide’s transport tunnel, bulevirtide dose-dependently inhibits bile salt uptake. Radiolabeled taurocholic acid assays show ~90% transport inhibition at high bulevirtide concentrations (IC~50~ = 195 nM), attributable to the plug domain’s deep insertion [1] [3]. This inhibition elevates systemic bile salt levels 2–3 fold in treated patients, as sodium taurocholate co-transporting polypeptide mediates ~80% of hepatic conjugated bile salt clearance [3] [7].

Table 2: Functional Consequences of Sodium Taurocholate Co-Transporting Polypeptide Inhibition

ParameterEffect of BulevirtideMechanistic Basis
Viral entry (hepatitis B virus/hepatitis D virus)Picomolar inhibition (IC~50~ = 140 pM)Competitive blockade of preS1-binding sites
Bile salt transportNanomolar inhibition (IC~50~ = 195 nM)Plug domain obstruction of transport tunnel
Systemic bile salt levels2–3 fold increaseReduced hepatic clearance via sodium taurocholate co-transporting polypeptide

Physiologically, this hypercholanemia induces glucagon-like peptide-1 secretion and lowers plasma low-density lipoprotein cholesterol. In Oatp1a1^−/−^Ldlr^−/−^ mice (modeling human bile salt transport), bulevirtide reduces atherosclerotic lesions by 30% via low-density lipoprotein cholesterol modulation, illustrating systemic metabolic effects [3] [7]. The S267F sodium taurocholate co-transporting polypeptide mutation, which abrogates viral entry but preserves bile transport, confirms that viral and metabolic functions are structurally separable [10].

Properties

CAS Number

2012558-47-1

Product Name

Bulevirtide

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[2-(tetradecanoylamino)acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C248H355N65O72

Molecular Weight

5399 g/mol

InChI

InChI=1S/C248H355N65O72/c1-16-17-18-19-20-21-22-23-24-25-38-75-193(327)265-118-196(330)304-205(133(15)316)241(378)295-163(104-188(256)322)224(361)283-152(91-127(6)7)216(353)303-175(122-315)232(369)306-204(129(10)11)248(385)313-88-53-74-182(313)239(376)301-172(107-191(259)325)246(383)312-87-50-70-178(312)235(372)291-150(89-125(2)3)209(346)268-120-195(329)274-154(93-135-56-32-27-33-57-135)217(354)296-168(95-137-60-36-29-37-61-137)242(379)308-83-49-72-180(308)237(374)294-167(111-201(339)340)230(367)286-157(98-140-115-261-123-269-140)220(357)277-148(76-78-183(251)317)213(350)282-151(90-126(4)5)215(352)300-173(112-202(341)342)247(384)307-82-47-68-176(307)233(370)273-132(14)208(345)279-153(92-134-54-30-26-31-55-134)210(347)267-119-194(328)271-130(12)206(343)280-160(101-185(253)319)226(363)302-174(121-314)231(368)288-161(102-186(254)320)225(362)299-171(106-190(258)324)245(382)311-86-52-73-181(311)238(375)293-166(110-200(337)338)229(366)285-156(96-138-113-263-144-64-41-39-62-142(138)144)219(356)290-165(109-199(335)336)227(364)284-155(94-136-58-34-28-35-59-136)218(355)298-170(105-189(257)323)244(381)310-85-51-71-179(310)236(373)292-162(103-187(255)321)223(360)275-146(66-43-45-80-249)212(349)289-164(108-198(333)334)228(365)287-158(99-141-116-262-124-270-141)221(358)297-169(97-139-114-264-145-65-42-40-63-143(139)145)243(380)309-84-48-69-177(309)234(371)278-149(77-79-197(331)332)211(348)272-131(13)207(344)281-159(100-184(252)318)222(359)276-147(67-44-46-81-250)214(351)305-203(128(8)9)240(377)266-117-192(260)326/h26-37,39-42,54-65,113-116,123-133,146-182,203-205,263-264,314-316H,16-25,38,43-53,66-112,117-122,249-250H2,1-15H3,(H2,251,317)(H2,252,318)(H2,253,319)(H2,254,320)(H2,255,321)(H2,256,322)(H2,257,323)(H2,258,324)(H2,259,325)(H2,260,326)(H,261,269)(H,262,270)(H,265,327)(H,266,377)(H,267,347)(H,268,346)(H,271,328)(H,272,348)(H,273,370)(H,274,329)(H,275,360)(H,276,359)(H,277,357)(H,278,371)(H,279,345)(H,280,343)(H,281,344)(H,282,350)(H,283,361)(H,284,364)(H,285,366)(H,286,367)(H,287,365)(H,288,368)(H,289,349)(H,290,356)(H,291,372)(H,292,373)(H,293,375)(H,294,374)(H,295,378)(H,296,354)(H,297,358)(H,298,355)(H,299,362)(H,300,352)(H,301,376)(H,302,363)(H,303,353)(H,304,330)(H,305,351)(H,306,369)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)/t130-,131-,132-,133+,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,203-,204-,205-/m0/s1

InChI Key

WQNDXLHKAMIGEX-WOAPPVHJSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N7CCCC7C(=O)NC(C)C(=O)NC(CC8=CC=CC=C8)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N9CCCC9C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.